tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
Overview
Description
Tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a useful research compound. Its molecular formula is C12H16ClN3O2 and its molecular weight is 269.729. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Research into tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate and its derivatives focuses on the synthesis of novel compounds, particularly for applications in medicinal chemistry and materials science. For instance, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems highlights the compound's role as a precursor in the development of complex heterocyclic structures with potential biological activity (Bakhite, Yamada, & Al‐Sehemi, 2005).
Interaction with Glycine Esters
Studies on the interaction of similar pyrimidine derivatives with glycine esters under various conditions reveal the synthesis pathway of new pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. This research provides insight into the reactivity of pyrimidine compounds and their potential as intermediates for further chemical transformations (Zinchenko et al., 2018).
Development of Polyfunctional Thiazolo[3,2-c]pyrimidines
Another significant application is the development of polyfunctional thiazolo[3,2-c]pyrimidines. The synthesis of new 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives demonstrates the utility of this compound derivatives as key intermediates in creating compounds with potential pharmacological activities (Litvinchuk et al., 2021).
Mechanism of Action
Target of Action
Compounds of the pyrido[2,3-d]pyrimidines class have been known to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Mode of Action
For instance, the compound API-1, which belongs to pyrido[2,3-d]pyrimidin-5-one derivatives, is a promising antiproliferative agent .
Biochemical Pathways
It’s known that pyrido[2,3-d]pyrimidines can affect a variety of biochemical pathways due to their wide range of biological activity .
Result of Action
Given the wide range of biological activity associated with the pyrido[2,3-d]pyrimidines class, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
tert-butyl 4-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-8-9(6-16)14-7-15-10(8)13/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHXUYOSXZHUSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680916 | |
Record name | tert-Butyl 4-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-57-7 | |
Record name | tert-Butyl 4-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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